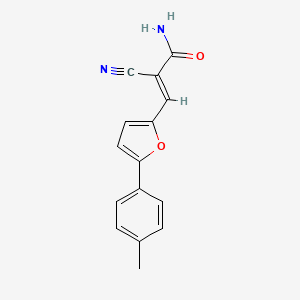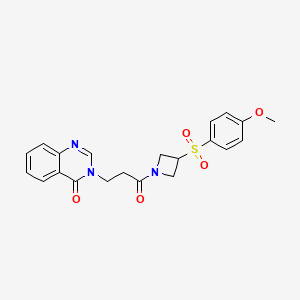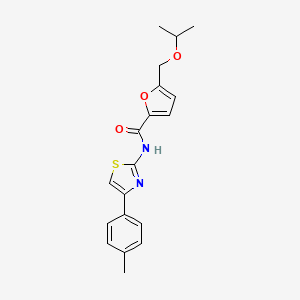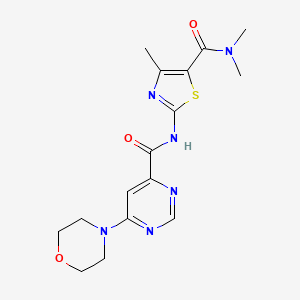![molecular formula C22H16N2O3S B2715969 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide CAS No. 955816-44-1](/img/structure/B2715969.png)
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(naphthalen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H16N2O3S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antihyperglycemic Activity
One of the notable scientific applications of this compound is in antihyperglycemic activity. Researchers have synthesized derivatives that showed potential in lowering blood glucose levels in animal models, suggesting their utility in managing diabetes-related conditions (Imran, Yar, & Khan, 2009).
Antimicrobial and Antiproliferative Activities
Another significant area of research is the antimicrobial and antiproliferative properties of this compound. Studies have shown that synthesized derivatives possess strong antimicrobial properties against various pathogens. Additionally, some derivatives have demonstrated notable anti-proliferative effects on cancer cell lines, indicating their potential in cancer therapy (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Anti-Parkinson’s Activity
Research has also explored the anti-Parkinson’s activity of certain derivatives. In vitro and in vivo studies have shown these compounds to possess significant activity against Parkinson's disease, making them promising candidates for further drug development (Gomathy, Antony, Elango, Singh, & Gowramma, 2012).
Antibacterial Properties
Derivatives of this compound have been synthesized and evaluated for their antibacterial properties. These compounds have shown promising activity against a range of bacterial strains, suggesting their potential in the development of new antibacterial agents (Rezki, 2016).
Antioxidant and Anti-inflammatory Compounds
Some derivatives have been identified as having antioxidant and anti-inflammatory properties. These compounds have shown efficacy in various assays, highlighting their potential therapeutic applications in conditions related to oxidative stress and inflammation (Koppireddi et al., 2013).
Anticancer Evaluation
Further studies have involved the synthesis and evaluation of derivatives for their anticancer properties. These compounds have been tested on various cancer cell lines and have shown to possess anticancer activities, indicating their potential as cancer therapeutic agents (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Anti-HIV Drug Potential
Research into the anti-HIV potential of acetamide derivatives has also been conducted. These studies have focused on understanding the molecular interactions and efficacy of these compounds as potential anti-HIV drugs (Oftadeh, Mahani, & Hamadanian, 2013).
Antibacterial and Antifungal Agents
Lastly, the synthesis of novel derivatives for use as antibacterial and antifungal agents has been explored. These compounds have demonstrated significant activity against various bacterial and fungal strains, making them candidates for developing new antimicrobial therapies (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Propiedades
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-naphthalen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O3S/c25-21(10-14-5-6-15-3-1-2-4-16(15)9-14)24-22-23-18(12-28-22)17-7-8-19-20(11-17)27-13-26-19/h1-9,11-12H,10,13H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJIRQAUZWOOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)CC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2715887.png)


![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2715891.png)
![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2715892.png)
![6-butyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2715893.png)


![1-[2-(Dimethylamino)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]prop-2-en-1-one](/img/structure/B2715896.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715903.png)

![[8-(4-Nitrobenzenesulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine hydrochloride](/img/structure/B2715909.png)
